molecular formula C24H29N3O3S B11060708 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B11060708
M. Wt: 439.6 g/mol
InChI Key: VTQSNYXYOAXVFZ-UHFFFAOYSA-N
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Description

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a tetrahydronaphthalene moiety, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step may involve the alkylation of a naphthalene derivative followed by hydrogenation to form the tetrahydronaphthalene structure.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole-tetrahydronaphthalene intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: Its unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

    4,5-dimethyl-2-(propan-2-yl)-1,3-oxazole: This compound shares structural similarities with the pyrazole ring and alkyl groups.

    [(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: This compound has a similar diketone structure and can undergo similar reactions.

The uniqueness of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide lies in its combination of a pyrazole ring, tetrahydronaphthalene moiety, and benzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H29N3O3S/c1-16(2)23-17(3)26(4)27(24(23)28)19-12-14-20(15-13-19)31(29,30)25-22-11-7-9-18-8-5-6-10-21(18)22/h5-6,8,10,12-16,22,25H,7,9,11H2,1-4H3

InChI Key

VTQSNYXYOAXVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC4=CC=CC=C34)C(C)C

Origin of Product

United States

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